LASSBio-1359

Erectile dysfunction Corpus cavernosum Vasodilation

LASSBio-1359 (CAS 1396397-19-5) is a synthetic N-acylhydrazone derivative characterized by dual pharmacological activity as both an adenosine A2A receptor agonist and a phosphodiesterase 4 (PDE4) inhibitor. With a molecular formula of C₁₇H₁₈N₂O₃ and a molecular weight of 298.34, this compound demonstrates vasodilatory and anti-inflammatory properties in preclinical models.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B12373798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-1359
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC=C1)N=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C17H18N2O3/c1-19(17(20)14-7-5-4-6-8-14)18-12-13-9-10-15(21-2)16(11-13)22-3/h4-12H,1-3H3/b18-12+
InChIKeyZKKIMIBBUMDNHP-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LASSBio-1359 Procurement Guide: A Multitarget N-Acylhydrazone for Pulmonary Hypertension and Erectile Dysfunction Research


LASSBio-1359 (CAS 1396397-19-5) is a synthetic N-acylhydrazone derivative characterized by dual pharmacological activity as both an adenosine A2A receptor agonist and a phosphodiesterase 4 (PDE4) inhibitor [1]. With a molecular formula of C₁₇H₁₈N₂O₃ and a molecular weight of 298.34, this compound demonstrates vasodilatory and anti-inflammatory properties in preclinical models [2]. Its multitarget profile has been validated in vivo for pulmonary arterial hypertension (PAH) and in vitro/in vivo for erectile dysfunction (ED), making it a valuable research tool for cardiovascular and urological investigations [3][4]. LASSBio-1359 is commercially available for research use only, with purity typically exceeding 98% [5].

Why LASSBio-1359 Cannot Be Replaced by Generic PDE4 Inhibitors or Adenosine Agonists


LASSBio-1359 occupies a unique pharmacological niche that cannot be replicated by single-target agents or even other multitarget candidates. Unlike selective PDE4 inhibitors such as roflumilast (IC₅₀ ≈ 0.8 nM) or rolipram, which lack A2A receptor activity, LASSBio-1359 engages both the PDE4 and adenosine A2A pathways simultaneously [1]. Conversely, pure A2A agonists like CGS21680 (Ki = 27 nM) lack PDE4 inhibition . Critically, LASSBio-1359 is distinguished from its structural analog LASSBio-1835 by its intentionally imbalanced dual-target profile; literature explicitly notes that LASSBio-1359 'does not present balanced potencies in the modulation of these two targets,' a characteristic that drove the design of LASSBio-1835 as a more balanced successor [2]. Additionally, LASSBio-1359 demonstrates a validated synergistic interaction with the PDE5 inhibitor sildenafil in corpus cavernosum relaxation—a combinatorial property not reported for other PDE4/A2A dual agents [3]. These compound-specific attributes mean that substituting LASSBio-1359 with a generic PDE4 inhibitor, A2A agonist, or even a related analog would fundamentally alter experimental outcomes and invalidate comparisons with published data.

LASSBio-1359 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Corpus Cavernosum Relaxation Potency: LASSBio-1359 vs. Sildenafil Synergy

LASSBio-1359 induces concentration-dependent relaxation of phenylephrine-contracted isolated guinea pig corpus cavernosum with an IC₅₀ of 10.1 ± 1.8 μM [1]. Isobolographic analysis confirmed a synergistic interaction between LASSBio-1359 and the PDE5 inhibitor sildenafil, indicating that the combination produces greater relaxation than the sum of individual effects [1]. In vivo, intravenous administration of LASSBio-1359 (10 mg/kg) increased blood pressure oscillation in the corpus cavernosum, confirming systemic efficacy comparable to sildenafil at the same dose [1].

Erectile dysfunction Corpus cavernosum Vasodilation A2A receptor

A2A Receptor Affinity and Binding Mode: LASSBio-1359 vs. CGS21680

In adenosine receptor binding studies, LASSBio-1359 demonstrated highest affinity for the A2A receptor subtype among A₁, A₂A, and A₃ receptors [1]. Docking analyses revealed that the binding mode of LASSBio-1359 within the A2A receptor orthosteric site is very similar to that of the reference A2A agonist CGS21680 [1]. CGS21680 has a reported binding affinity (Ki) of approximately 27 nM for the human A2A receptor . The shared binding orientation between LASSBio-1359 and CGS21680 suggests a comparable mechanism of receptor activation [1].

Adenosine receptor A2A agonist Molecular docking Binding affinity

Dual-Target Imbalance: LASSBio-1359 vs. LASSBio-1835

LASSBio-1359 was intentionally designed as a multitarget compound with dual PDE4 inhibitory and adenosine A2A receptor agonist activity [1]. However, peer-reviewed literature explicitly notes that 'in spite of having a dual profile as PDE4 inhibitor and adenosine A2A receptor agonist, LASSBio-1359 does not present balanced potencies in the modulation of these two targets, which difficult its therapeutic use' [1]. This imbalanced profile prompted the design of LASSBio-1835, a structural analog created via ring bioisosterism, which demonstrates a more balanced dual profile and is considered a more promising therapeutic prototype for PAH [1].

Multitarget drug PDE4 inhibitor A2A agonist Structure-activity relationship

In Vivo PAH Reversal: LASSBio-1359 Monotherapy vs. MCT Vehicle Control

In a monocrotaline (MCT)-induced pulmonary arterial hypertension rat model, oral administration of LASSBio-1359 (50 mg/kg once daily for 14 days) normalized right ventricular systolic pressure (RVSP) to control levels [1]. MCT administration significantly increased RVSP compared to saline-injected controls; LASSBio-1359 treatment restored RVSP to values not different from control [1]. Additionally, LASSBio-1359 reversed MCT-induced increases in pulmonary artery dimensions and right ventricular hypertrophy, as measured by RV area and wall thickness on echocardiography, and normalized the RV/(LV + septum) weight ratio [1].

Pulmonary arterial hypertension Monocrotaline model Right ventricular hypertrophy Hemodynamics

Anti-Inflammatory and Antinociceptive Activity in Arthritis Models

In a murine model of monoarthritis induced by Complete Freund's Adjuvant (CFA), oral administration of LASSBio-1359 at 25 and 50 mg/kg significantly reduced both thermal and mechanical hyperalgesia [1]. Levels of TNF-α and iNOS expression, which were elevated in the monoarthritis model, were normalized in animals treated with LASSBio-1359 [1]. In the formalin-induced acute pain model, LASSBio-1359 reduced the time of reactivity in the neurogenic phase from 56.3 ± 6.0 seconds (control) to 32.7 ± 2.2 seconds (10 mg/kg i.p.) and 23.8 ± 2.6 seconds (20 mg/kg i.p.) [1]. The antinociceptive effect was reversed by the A2A antagonist ZM 241385, confirming mechanism-specific action [1].

Inflammation Arthritis TNF-α iNOS Pain

LASSBio-1359 Application Scenarios: Research Use Cases Based on Quantitative Evidence


Pulmonary Arterial Hypertension (PAH) Preclinical Research

LASSBio-1359 is ideally suited as a positive control or investigational agent in rodent models of PAH, particularly the monocrotaline (MCT)-induced model. Oral administration at 50 mg/kg/day reverses key PAH endpoints including right ventricular systolic pressure (RVSP) elevation, right ventricular hypertrophy, and pulmonary artery remodeling [1]. Researchers can use LASSBio-1359 to study A2A receptor-mediated cardioprotective and vasodilatory mechanisms in PAH, or as a comparator for novel PAH drug candidates. The compound's well-characterized in vivo efficacy provides a benchmark for assessing therapeutic potential of new entities [1].

Erectile Dysfunction and Corpus Cavernosum Physiology Studies

LASSBio-1359 is a validated tool for investigating A2A receptor-mediated relaxation of corpus cavernosum smooth muscle. In vitro, it demonstrates concentration-dependent relaxation with an IC₅₀ of 10.1 μM in isolated guinea pig tissue [2]. The compound's proven synergistic interaction with sildenafil makes it particularly valuable for combination therapy studies in ED, especially in models of PDE5 inhibitor resistance or for exploring non-PDE5 mechanisms of penile erection [2]. In vivo efficacy at 10 mg/kg i.v. confirms systemic activity and translational relevance [2].

Inflammatory Pain and Arthritis Model Development

LASSBio-1359 is an effective tool for studying A2A receptor-mediated antinociception and anti-inflammatory effects in murine models of acute and chronic inflammation. Validated applications include formalin-induced pain (doses of 10-20 mg/kg i.p.), carrageenan-induced hyperalgesia, and CFA-induced monoarthritis (oral doses of 25-50 mg/kg) [3]. The compound normalizes TNF-α and iNOS expression in arthritic joints and improves histological outcomes, making it suitable for mechanistic studies of adenosine receptor signaling in inflammatory arthritis and for evaluating disease-modifying interventions [3].

Technical Documentation Hub

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